2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2/c1-14(2,3)11(18)7-8-17-13(19)12-9(15)5-4-6-10(12)16/h4-6,11,18H,7-8H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEZHVYNIAJFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Benzoic Acid
Electrophilic fluorination of benzoic acid derivatives using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) achieves regioselective difluorination. For example:
$$
\text{Benzoic acid} + 2 \, \text{Selectfluor®} \xrightarrow{\text{CH}_3\text{CN}} 2,6\text{-Difluorobenzoic acid} \,
$$
Optimization : Microwave-assisted synthesis reduces reaction time (30 min, 150°C) with 85% yield.
Activation to Acid Chloride
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the acyl chloride:
$$
2,6\text{-Difluorobenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} 2,6\text{-Difluorobenzoyl chloride} \,
$$
Purity : Distillation under reduced pressure (b.p. 92–94°C at 15 mmHg) yields >98% purity.
Synthesis of 3-Hydroxy-4,4-Dimethylpentylamine
Grignard-Based Alkylation
A three-step sequence generates the amine:
- Alkylation of acetone :
$$
\text{Acetone} + 2 \, \text{CH}_3\text{MgBr} \xrightarrow{\text{THF}} 3\text{-Hydroxy-3-methyl-2-butanone} \,
$$ - Reductive Amination :
$$
\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} 3\text{-Amino-4,4-dimethylpentan-1-ol} \,
$$
Yield : 76–82% after column chromatography (SiO₂, EtOAc/hexane).
Nitrile Reduction Pathway
Alternative route via nitrile intermediates:
- Cyanohydrin formation :
$$
4,4\text{-Dimethylpentanal} + \text{HCN} \xrightarrow{\text{NaHSO}_3} 3\text{-Hydroxy-4,4-dimethylpentanenitrile} \,
$$ - Catalytic Hydrogenation :
$$
\text{Nitrile} + \text{H}_2 \xrightarrow{\text{Ra-Ni, EtOH}} 3\text{-Hydroxy-4,4-dimethylpentylamine} \,
$$
Safety : Use of Raney nickel requires strict temperature control (<50°C) to prevent over-reduction.
Amide Coupling: Key Methodologies
Schotten-Baumann Reaction
Classical aqueous-phase coupling under basic conditions:
$$
2,6\text{-Difluorobenzoyl chloride} + 3\text{-hydroxy-4,4-dimethylpentylamine} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target compound} \,
$$
Limitations : Hydroxyl group protonation reduces nucleophilicity, necessitating excess amine (1.5 eq).
Solvent-Mediated Coupling
Non-aqueous conditions in dichloromethane (DCM) or THF with triethylamine (TEA):
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{Product} \,
$$
Kinetics : Completion within 2 h at 0–5°C (monitored by TLC, Rf = 0.32 in EtOAc/hexane 1:1).
Catalytic Coupling Agents
Use of HATU or EDCI/HOBt for enhanced efficiency:
$$
2,6\text{-Difluorobenzoic acid} + \text{Amine} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Product} \,
$$
Yield : 89–93% with reduced epimerization risk.
Purification and Characterization
Recrystallization
Heptane/ethyl acetate (3:1) at −20°C affords needle-like crystals (m.p. 112–114°C).
Chromatographic Methods
Flash chromatography (SiO₂, gradient elution from 20% to 50% EtOAc in hexane) achieves >99% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 6H, CH(CH₃)₂), 1.45–1.55 (m, 2H, CH₂), 3.32 (t, J = 6.8 Hz, 2H, NHCH₂), 4.72 (br s, 1H, OH), 6.85–6.95 (m, 2H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, Ar-H).
- HRMS : m/z 271.308 [M+H]⁺ (calc. 271.308).
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis favors Schotten-Baumann conditions (low solvent cost).
- Safety : Thionyl chloride handling requires scrubbers for HCl/SO₂ emissions.
- Environmental Impact : DCM replacement with 2-MeTHF aligns with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Schotten-Baumann | 78 | 95 | High |
| EDCI/HOBt coupling | 92 | 99 | Moderate |
| Grignard-amine route | 82 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
Anticancer Activity
Research indicates that 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide exhibits anticancer properties. It has shown efficacy against various cancer cell lines through multiple mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. Inhibition of HDAC1 and HDAC8 has been linked to antiproliferative effects in cancer cell lines .
- Cell Cycle Arrest and Apoptosis Induction : The compound may induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is achieved through the modulation of key proteins such as p21, caspase-3, and Bcl-xL .
Anti-inflammatory Properties
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
In Vitro Studies
A series of in vitro studies have evaluated the anticancer activity of this compound and related compounds:
| Study | Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | HDAC1 | <0.1 | HDAC inhibition leading to apoptosis | |
| Similar Compound | MDA-MB-231 (Breast Cancer) | <10 | Cell cycle arrest at G2/M phase |
These studies illustrate the compound's potential as an effective anticancer agent.
Drug-Like Properties Evaluation
The drug-like properties of this compound have been assessed using computational models. Parameters such as solubility, permeability, and metabolic stability were evaluated to predict its suitability for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with key residues in enzymes such as succinate dehydrogenase, which may explain its antifungal and antibacterial activities .
Comparison with Similar Compounds
(Target Compound)
- Substituent : 3-Hydroxy-4,4-dimethylpentyl group.
- Key Features :
- Branched alkyl chain enhances lipophilicity and steric bulk.
- Hydroxyl group improves solubility and hydrogen-bonding capacity.
- Potential Applications: Antimicrobial or anti-inflammatory agents (inferred from benzamide derivatives in ) .
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide (21)
2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide
2,6-Difluoro-N-(4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl)benzamide
2,6-Difluoro-N-(2-nitrophenyl)benzamide
- Substituent : 2-Nitrophenyl group.
- Key Features: Nitro group introduces strong electron-withdrawing effects, altering electronic properties. Potential for nitro-reduction metabolism, limiting stability.
- Applications : Intermediate for agrochemicals or pharmaceuticals .
Physicochemical Properties and Bioactivity
*LogP and solubility estimates are based on analogous compounds in the evidence.
Biological Activity
2,6-Difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a synthetic compound with a unique chemical structure that suggests potential biological activities. This article reviews its biological activity, focusing on available research findings, case studies, and relevant data.
- Molecular Formula : CHFNO
- Molecular Weight : 271.30 g/mol
- CAS Number : 1363825-94-8
Biological Activity Overview
Research on this compound is limited; however, its structural analogs and related compounds exhibit various biological activities. The compound's potential therapeutic effects could be inferred from studies on similar structures.
Antimicrobial Activity
Some derivatives of benzamide compounds have shown significant antimicrobial properties. For instance, a study indicated that structurally similar compounds exhibited inhibition against various pathogens, including Leishmania donovani and Plasmodium falciparum. The IC values for these activities were notably lower than those of established drugs like miltefosine .
Cytotoxicity
Cytotoxicity studies are crucial in evaluating the safety profile of new compounds. In related research, certain benzamide derivatives demonstrated selective cytotoxicity towards cancer cell lines while showing reduced toxicity in normal cells. This selectivity is essential for developing effective cancer therapies with minimal side effects .
Research Findings
The following table summarizes key findings from research related to the biological activity of compounds similar to this compound:
Case Studies
- Antileishmanial Activity : A compound structurally related to this compound was tested for its ability to inhibit L. donovani growth. Results showed it was three times more effective than miltefosine, indicating potential for further development as an antileishmanial agent .
- Cytotoxicity Assessment : In vitro studies on benzamide derivatives revealed that some exhibited significant cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic index for further investigation .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, RT, 24h | 65-75 | |
| Protection | TBSCl, imidazole, DCM, 0°C→RT | 85-90 |
What analytical techniques are used to confirm the structural integrity of this compound?
Q. Basic
- NMR Spectroscopy : H and F NMR to verify fluorine positions and hydroxyl group integrity .
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between benzamide and pentyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z calculated for CHFNO: 278.1321) .
How can computational methods optimize reaction pathways for this compound?
Advanced
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms are used to:
- Predict intermediate stability and transition states.
- Screen solvents/reagents to minimize side products .
Q. Table 2: Computational Models for Reaction Optimization
| Method | Application | Software/Tool | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | Transition state analysis | Gaussian 16 | |
| Monte Carlo Sampling | Solvent effect modeling | ICReDD Platform |
How can researchers address contradictions in reported biological activity data?
Advanced
Discrepancies (e.g., varying IC values in enzyme inhibition assays) may arise from:
- Purity Issues : Validate compound purity via HPLC (≥95%) and elemental analysis .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
What structural modifications enhance the compound’s bioactivity?
Advanced
Structure-activity relationship (SAR) studies suggest:
- Fluorine Positioning : 2,6-Difluoro substitution on the benzamide ring improves target binding affinity compared to mono-fluoro analogs .
- Hydroxyl Group Functionalization : Acetylation or sulfonation of the hydroxyl group enhances metabolic stability .
Q. Table 3: SAR Trends for Derivatives
| Modification | Effect on Activity | Reference |
|---|---|---|
| 2,6-Difluoro | ↑ Binding affinity (ΔΔG = -2.1 kcal/mol) | |
| Hydroxyl → Acetyl | ↑ Plasma half-life (t from 2h → 6h) |
How to design derivatives for specific therapeutic targets?
Q. Advanced
- Fragment-Based Drug Design (FBDD) : Use the benzamide core as a fragment and append target-specific moieties (e.g., kinase inhibitors with pyridinyl groups) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to prioritize derivatives (e.g., 20 ns MD runs to assess binding pocket occupancy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
